REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([CH:19]([CH3:22])[CH2:20][OH:21])=[CH:15][CH:14]=1>C(Cl)Cl.C(OCC)C>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([CH:19]([CH3:22])[CH:20]=[O:21])=[CH:17][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CO)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the remaining solution is decanted from the insoluble material
|
Type
|
ADDITION
|
Details
|
Additional diethyl ether is added to the solids
|
Type
|
ADDITION
|
Details
|
after being mixed thoroughly
|
Type
|
CUSTOM
|
Details
|
the solution is decanted from the solids
|
Type
|
WASH
|
Details
|
The combination is washed sequentially with 10 mL of a 10% aqueous solution of sodium hydroxide, 10 mL of 10% hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After being dried over an hydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
this solution is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving a residue
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (5:95)
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated from the combined fractions under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |